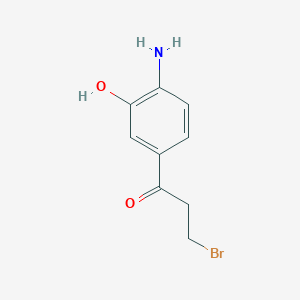

1-(4-Amino-3-hydroxyphenyl)-3-bromopropan-1-one

Description

1-(4-Amino-3-hydroxyphenyl)-3-bromopropan-1-one is a brominated aromatic ketone featuring an amino group at the para position and a hydroxyl group at the meta position on the benzene ring. Its molecular formula is C₉H₁₀BrNO₂, with a molecular weight of 260.09 g/mol.

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

1-(4-amino-3-hydroxyphenyl)-3-bromopropan-1-one |

InChI |

InChI=1S/C9H10BrNO2/c10-4-3-8(12)6-1-2-7(11)9(13)5-6/h1-2,5,13H,3-4,11H2 |

InChI Key |

MHIOAASZJAGJGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCBr)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-hydroxyphenyl)-3-bromopropan-1-one typically involves the bromination of 1-(4-Amino-3-hydroxyphenyl)propan-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-hydroxyphenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products:

Oxidation: 1-(4-Amino-3-hydroxyphenyl)-3-oxopropan-1-one.

Reduction: 1-(4-Amino-3-hydroxyphenyl)-3-hydroxypropan-1-one.

Substitution: 1-(4-Amino-3-hydroxyphenyl)-3-aminopropan-1-one.

Scientific Research Applications

1-(4-Amino-3-hydroxyphenyl)-3-bromopropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-hydroxyphenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Amino-3-hydroxyphenyl)-1-butanone (C₁₀H₁₁NO₂)

- Molecular Weight : 179.22 g/mol .

- Structure: Features a butanone chain (C4) instead of a brominated propanone (C3).

- Synthesis : Prepared via hydrolysis of acetylated precursors or Fries rearrangement of phenyl esters .

- Properties: Melting point = 139°C.

- Key Differences: Absence of bromine reduces molecular weight and alters electronic effects. The butanone chain introduces steric bulk, which may hinder crystallization or reactivity in substitution reactions .

1-(4-Amino-3-hydroxyphenyl)ethanone (C₈H₉NO₂)

- Molecular Weight : 151.17 g/mol .

- Synthesis : Available as a hydrochloride salt (CAS 51410-07-2), suggesting utility in salt formation for stability .

- Properties: Smaller molecular size likely results in lower melting/boiling points than the brominated propanone analog. The shorter chain may improve solubility in polar solvents.

- Key Differences : Lack of bromine and shorter chain limit opportunities for halogen-based reactions (e.g., nucleophilic substitutions) .

1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one (C₉H₉BrINO)

- Molecular Weight : 354.99 g/mol .

- Structure: Iodine substituent at the ortho position and bromine on the propanone chain.

- Properties : The iodine atom increases molecular weight significantly and may enhance reactivity in aromatic electrophilic substitutions due to its polarizability.

- Key Differences: Ortho-substituted amino group alters hydrogen-bonding patterns and steric interactions compared to the para-substituted target compound. Iodine’s presence could make this compound more reactive in radiolabeling or cross-coupling reactions .

3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one

- Structure: Contains bromine and chlorine substituents on separate aromatic rings, with a propanone bridge .

- The phenyl group increases aromatic stacking interactions.

- Key Differences: Complex structure with multiple aromatic systems may limit solubility compared to simpler mono-aromatic analogs like the target compound .

Physicochemical and Functional Group Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen | Functional Groups | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | C₉H₁₀BrNO₂ | 260.09 | Br | Amino, hydroxyl, ketone | High polarity, H-bond donor/acceptor |

| 1-(4-Amino-3-hydroxyphenyl)-1-butanone | C₁₀H₁₁NO₂ | 179.22 | None | Amino, hydroxyl, ketone | Higher lipophilicity, m.p. 139°C |

| 1-(4-Amino-3-hydroxyphenyl)ethanone | C₈H₉NO₂ | 151.17 | None | Amino, hydroxyl, ketone | Improved solubility, salt-forming |

| 1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one | C₉H₉BrINO | 354.99 | Br, I | Amino, ketone, halogen | Enhanced reactivity for substitutions |

Biological Activity

1-(4-Amino-3-hydroxyphenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C9H10BrN2O2. Its structure features an amino group, a hydroxyl group, and a bromopropanone moiety, which contribute to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential applications in medicinal chemistry.

Biological Activities

Research indicates that 1-(4-Amino-3-hydroxyphenyl)-3-bromopropan-1-one exhibits several significant biological activities:

- Antioxidant Activity : The presence of hydroxyl and amino groups enhances its ability to scavenge free radicals, making it a potential candidate for antioxidant applications.

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens due to its ability to interact with microbial cell membranes.

- Enzyme Modulation : The compound can modulate enzyme activity through interactions facilitated by hydrogen bonding and halogen bonding, which may influence metabolic pathways.

The biological activity of 1-(4-Amino-3-hydroxyphenyl)-3-bromopropan-1-one is largely attributed to its structural features:

- Hydrogen Bonding : The amino and hydroxyl groups allow for hydrogen bonding with biological macromolecules, facilitating interactions that can modulate enzyme functions.

- Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing the compound's reactivity and interaction with various biological targets.

Synthesis

The synthesis of 1-(4-Amino-3-hydroxyphenyl)-3-bromopropan-1-one typically involves:

- Starting Materials : The synthesis begins with readily available phenolic compounds.

- Bromination : A bromination step introduces the bromine atom into the propanone structure.

- Reduction and Coupling Reactions : Subsequent reduction and coupling reactions yield the final product.

Comparative Analysis

The following table compares 1-(4-Amino-3-hydroxyphenyl)-3-bromopropan-1-one with structurally similar compounds regarding their unique aspects:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-3-hydroxybenzoic acid | Contains amino and hydroxyl groups but lacks bromine | No halogen functionality |

| 4-Amino-3-hydroxy-1-naphthalenesulfonic acid | Similar functional groups but different aromatic structure | Sulfonic acid instead of bromine |

| 1-(4-Amino-3-thiophenol)-3-bromopropan-1-one | Contains thiol instead of hydroxyl group | Different reactivity due to sulfur presence |

Case Studies

Several studies have explored the biological activity of compounds similar to 1-(4-Amino-3-hydroxyphenyl)-3-bromopropan-1-one:

- Antioxidant Studies : Research demonstrated that derivatives of phenolic compounds exhibit significant antioxidant properties, suggesting that modifications like bromination could enhance these effects.

- Antimicrobial Research : A study indicated that certain brominated phenolic compounds showed effective antimicrobial properties against specific bacterial strains, highlighting a potential application for 1-(4-Amino-3-hydroxyphenyl)-3-bromopropan-1-one.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.